molecular formula C14H12N2O5 B10871104 {2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid

{2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid

Cat. No.: B10871104
M. Wt: 288.25 g/mol
InChI Key: NOBDIEQQKCATMT-UHFFFAOYSA-N
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Description

{2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid is a synthetic organic compound with a molecular formula of C12H10N2O5 This compound is characterized by the presence of a furan ring, a benzoylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid typically involves the condensation of furan-2-carboxylic acid with benzoylamino acetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

{2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {2-[(Furan-2-carbonyl)-amino]-benzoylamino}-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-[[2-(furan-2-carbonylamino)benzoyl]amino]acetic acid

InChI

InChI=1S/C14H12N2O5/c17-12(18)8-15-13(19)9-4-1-2-5-10(9)16-14(20)11-6-3-7-21-11/h1-7H,8H2,(H,15,19)(H,16,20)(H,17,18)

InChI Key

NOBDIEQQKCATMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)NC(=O)C2=CC=CO2

Origin of Product

United States

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